molecular formula C18H17ClN2O2 B12214862 (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-(2-methyl-quinolin-4-yl)-amine

(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-(2-methyl-quinolin-4-yl)-amine

Cat. No.: B12214862
M. Wt: 328.8 g/mol
InChI Key: SDEQNRYSXRHNPQ-UHFFFAOYSA-N
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Description

(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-(2-methyl-quinolin-4-yl)-amine is an organic compound that features a unique structure combining a dihydro-benzodioxin moiety with a methyl-quinoline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-(2-methyl-quinolin-4-yl)-amine typically involves multi-step organic reactions. One common method starts with the preparation of the dihydro-benzodioxin core, which can be synthesized by reacting 3,4-dihydroxybenzaldehyde with 1,2-dichloroethane in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at elevated temperatures . The quinoline moiety can be introduced through a Friedländer synthesis, where 2-aminobenzaldehyde reacts with a ketone under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-(2-methyl-quinolin-4-yl)-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydride). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the original compound .

Scientific Research Applications

Chemistry

In chemistry, (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-(2-methyl-quinolin-4-yl)-amine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Studies may focus on its interactions with biological targets and its potential therapeutic effects .

Medicine

In medicine, this compound could be explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and efficacy against specific diseases .

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as improved stability, reactivity, or functionality. Its applications could extend to areas like polymer science, nanotechnology, and materials engineering .

Mechanism of Action

The mechanism of action of (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-(2-methyl-quinolin-4-yl)-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-(2-methyl-quinolin-4-yl)-amine include:

Uniqueness

What sets this compound apart from these similar compounds is its combined structure of dihydro-benzodioxin and methyl-quinoline.

Properties

Molecular Formula

C18H17ClN2O2

Molecular Weight

328.8 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylquinolin-4-amine;hydrochloride

InChI

InChI=1S/C18H16N2O2.ClH/c1-12-10-16(14-4-2-3-5-15(14)19-12)20-13-6-7-17-18(11-13)22-9-8-21-17;/h2-7,10-11H,8-9H2,1H3,(H,19,20);1H

InChI Key

SDEQNRYSXRHNPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC3=CC4=C(C=C3)OCCO4.Cl

Origin of Product

United States

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